molecular formula C15H14N2O B140432 10,11-Dihydrocarbamazepine CAS No. 3564-73-6

10,11-Dihydrocarbamazepine

Cat. No.: B140432
CAS No.: 3564-73-6
M. Wt: 238.28 g/mol
InChI Key: PHNLCHMJDSSPDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

10,11-Dihydrocarbamazepine is an organic compound and an active metabolite of Oxcarbazepine . Oxcarbazepine, an antiepileptic drug (AED), is used to treat partial seizures either as monotherapy or adjunctive therapy . When administered, Oxcarbazepine is rapidly and almost completely converted to this compound, which likely contributes to its anticonvulsant efficacy.

Mechanism of Action

Target of Action

10,11-Dihydrocarbamazepine is the active metabolite of Oxcarbazepine . It is primarily targeted at the central nervous system, where it exhibits its anticonvulsant efficacy .

Mode of Action

It is believed to work by inhibiting voltage-sensitive sodium channels, which leads to the stabilization of hyper-excited neural membranes, inhibition of repetitive neuronal firing, and diminishment of propagation of synaptic impulses . This inhibition of neuronal firing helps to prevent the rapid, repetitive firing of neurons that leads to seizures.

Biochemical Pathways

This compound is a metabolite of Oxcarbazepine . Oxcarbazepine is rapidly and almost completely converted to this compound in the liver . The main metabolic pathway is catalyzed by cytochrome P450, CYP3A4, and CYP2C8 enzymes .

Pharmacokinetics

Oxcarbazepine is a prodrug that is almost immediately and completely metabolized to this compound . The elimination half-life is approximately 2 hours for Oxcarbazepine and 7 to 11 hours for this compound . This suggests that this compound has a relatively long duration of action, which is beneficial for maintaining therapeutic drug levels.

Result of Action

The result of this compound’s action is the reduction of seizure activity. By stabilizing hyper-excited neural membranes and inhibiting repetitive neuronal firing, it helps to prevent the rapid, repetitive firing of neurons that leads to seizures .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of certain substances in the body, such as other medications, can affect how this compound is metabolized and how effectively it works . Additionally, factors such as the patient’s age, liver function, and overall health status can also influence the drug’s efficacy and safety .

Preparation Methods

The synthetic routes for 10,11-Dihydrocarbamazepine are not extensively documented, but it is primarily obtained as an impurity during the synthesis of dibenzazepine drugs. Industrial production methods specifically targeting this compound are limited due to its intermediate status.

Chemical Reactions Analysis

10,11-Dihydrocarbamazepine can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are not well-documented, but further research is needed to explore its reactivity. Major products formed from these reactions remain an area of investigation.

Scientific Research Applications

The compound finds applications across several scientific domains:

Comparison with Similar Compounds

While 10,11-Dihydrocarbamazepine shares similarities with other carbamazepine derivatives, its unique metabolic pathway and anticonvulsant properties set it apart. Similar compounds include Carbamazepine, Oxcarbazepine, and other dibenzazepine derivatives.

Biological Activity

10,11-Dihydrocarbamazepine is a significant metabolite of Oxcarbazepine, an antiepileptic drug primarily used for the treatment of partial seizures. Understanding the biological activity of this compound is crucial for assessing its therapeutic potential and safety profile. This article reviews its pharmacological properties, metabolic pathways, and clinical implications based on diverse research findings.

  • Molecular Formula : C15_{15}H14_{14}N2_2O
  • Molecular Weight : 238.28 g/mol
  • CAS Number : 3564-73-6
  • Melting Point : 205-210 °C
  • Boiling Point : 394.5 °C at 760 mmHg
  • Density : 1.2 g/cm³

This compound exhibits anticonvulsant properties similar to its parent compound, Oxcarbazepine. It is believed to exert its effects through the modulation of voltage-gated sodium channels, thereby stabilizing neuronal membranes and reducing excitability. This mechanism is critical for its efficacy in controlling seizures.

Pharmacokinetics

The pharmacokinetics of this compound are characterized by:

  • Absorption : Rapid conversion from Oxcarbazepine in the liver.
  • Distribution : High protein binding (approximately 90%).
  • Metabolism : Primarily metabolized by hepatic enzymes; it serves as a reference standard in liquid chromatography for measuring carbamazepine levels in plasma.
  • Elimination : The half-life ranges from 9 to 35 hours depending on individual metabolic rates.

Anticonvulsant Efficacy

Research indicates that this compound possesses significant anticonvulsant efficacy. A study demonstrated that patients treated with Oxcarbazepine showed increased levels of this metabolite, correlating with improved seizure control .

Case Studies

  • Severe Carbamazepine Overdose :
    A case report highlighted the role of this compound in a patient experiencing severe carbamazepine overdose. The metabolite's concentration peaked during treatment, suggesting its involvement in the pharmacodynamic response .
  • Adverse Drug Reactions :
    Another study explored the association between HLA-B alleles and carbamazepine-induced hypersensitivity reactions in Thai patients. The findings indicated that individuals with certain HLA-B alleles were at higher risk for severe cutaneous adverse reactions when treated with carbamazepine and its metabolites .

Comparative Analysis

PropertyThis compoundOxcarbazepine
Molecular Weight238.28 g/mol252.27 g/mol
Primary UseAnticonvulsantAntiepileptic
Metabolite ofYesN/A
Protein Binding~90%~95%
Half-Life9-35 hours8-12 hours

Properties

IUPAC Name

5,6-dihydrobenzo[b][1]benzazepine-11-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O/c16-15(18)17-13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)17/h1-8H,9-10H2,(H2,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHNLCHMJDSSPDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C3=CC=CC=C31)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90189151
Record name 10,11-Dihydrocarbamazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90189151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3564-73-6
Record name 10,11-Dihydrocarbamazepine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3564-73-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 10,11-Dihydrocarbamazepine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003564736
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 10,11-Dihydrocarbamazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90189151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 10,11-dihydro-5H-dibenz[b,f]azepine-5-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.590
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIHYDROCARBAMAZEPINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EC017VA9FR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
10,11-Dihydrocarbamazepine
Reactant of Route 2
Reactant of Route 2
10,11-Dihydrocarbamazepine
Reactant of Route 3
Reactant of Route 3
10,11-Dihydrocarbamazepine
Reactant of Route 4
Reactant of Route 4
10,11-Dihydrocarbamazepine
Reactant of Route 5
Reactant of Route 5
10,11-Dihydrocarbamazepine
Reactant of Route 6
10,11-Dihydrocarbamazepine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.